molecular formula C20H20N4O4S B464699 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide CAS No. 112865-30-2

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide

Cat. No. B464699
CAS RN: 112865-30-2
M. Wt: 412.5g/mol
InChI Key: JYWNRLGPTNQBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide, commonly known as DMSO, is a widely used organic solvent in scientific research. It has a broad range of applications, from synthesizing and purifying organic compounds to studying biological molecules and cells.

Mechanism of Action

The exact mechanism of action of DMSO is not fully understood, but it is believed to interact with cell membranes and alter their fluidity and permeability. DMSO can also scavenge free radicals and protect cells from oxidative damage. In addition, DMSO can activate certain signaling pathways and regulate gene expression.
Biochemical and Physiological Effects:
DMSO has been shown to have a wide range of biochemical and physiological effects. It can induce cell differentiation, inhibit cell proliferation, and promote apoptosis. DMSO can also modulate the immune system and reduce inflammation. In addition, DMSO has been shown to have analgesic and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMSO is its ability to dissolve a wide range of compounds, which makes it a versatile solvent for scientific research. DMSO is also relatively non-toxic and has low viscosity, which makes it easy to handle. However, DMSO can also interfere with certain assays and experiments, and its effects on cells and tissues can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for research on DMSO. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is its role in cell signaling and gene expression, which could lead to new insights into cellular processes and disease mechanisms. Finally, there is also interest in developing new synthesis methods for DMSO that are more efficient and environmentally friendly.

Synthesis Methods

DMSO is synthesized by reacting 4-methoxybenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of sodium hydride and dimethyl sulfoxide. The resulting intermediate is then treated with sodium sulfanilate to produce DMSO. The overall yield of this synthesis method is around 60%, and the purity of the final product can be increased by recrystallization.

Scientific Research Applications

DMSO is widely used in scientific research as a solvent and a cryoprotectant. It can dissolve a wide range of organic and inorganic compounds, including proteins, nucleic acids, and small molecules. DMSO is also used as a vehicle for drug delivery and as a co-solvent in chromatography. In addition, DMSO is commonly used in cell culture as a cryoprotectant to preserve cells during freezing and thawing.

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-13-12-14(2)22-20(21-13)24-29(26,27)18-10-6-16(7-11-18)23-19(25)15-4-8-17(28-3)9-5-15/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWNRLGPTNQBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide

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